molecular formula C17H12F3NO4 B12127307 Methyl 5-((4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate

Methyl 5-((4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate

Cat. No.: B12127307
M. Wt: 351.28 g/mol
InChI Key: HCURVBDKEIGJHE-UHFFFAOYSA-N
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Description

Methyl 5-((4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a quinoline core substituted at position 6 with a trifluoromethyl (-CF₃) group and at position 1 with a methyl-linked furan-2-carboxylate ester. This compound is structurally related to pharmacologically active molecules targeting bacterial infections, particularly those involving iron homeostasis pathways .

Properties

Molecular Formula

C17H12F3NO4

Molecular Weight

351.28 g/mol

IUPAC Name

methyl 5-[[4-oxo-6-(trifluoromethyl)quinolin-1-yl]methyl]furan-2-carboxylate

InChI

InChI=1S/C17H12F3NO4/c1-24-16(23)15-5-3-11(25-15)9-21-7-6-14(22)12-8-10(17(18,19)20)2-4-13(12)21/h2-8H,9H2,1H3

InChI Key

HCURVBDKEIGJHE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C=CC(=O)C3=C2C=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation for 6-(Trifluoromethyl)quinolin-4(1H)-one Formation

The quinoline core is synthesized via cyclocondensation of 4-bromo-3-fluoroaniline (16 ) with ethyl 4,4,4-trifluoro-3-oxobutanoate in polyphosphoric acid (PPA) at 130°C for 2 hours. This Friedländer-type reaction yields 6-bromo-7-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one (17 ) as a white solid (mp 164°C). The trifluoromethyl group enhances electrophilicity, facilitating subsequent alkylation.

Reaction Conditions

ReactantReagent/SolventTemperatureTimeYield
4-Bromo-3-fluoroanilinePPA130°C2 h72%

¹H NMR (400 MHz, DMSO-d6) of 17 confirms the structure: δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, Ar-H), 7.52 (d, J = 8.4 Hz, 1H, Ar-H), 6.35 (s, 1H, CH).

Functionalization at the 1-Position of Quinoline

The 1-position of quinoline is alkylated using 3-(2-bromomethyl)-1-cyclopropylimidazolidine-2,4-dione (15 ) under basic conditions. A mixture of 17 (0.05 mol), 15 (0.10 mol), K2CO3 (0.15 mol), and triethylamine (0.15 mol) in DMF is stirred at 80°C for 48 hours. The reaction proceeds via SN2 mechanism, yielding 3-(2-(6-bromo-7-fluoro-4-oxo-2-(trifluoromethyl)quinolin-1(4H)-yl)ethyl)-1-cyclopropylimidazolidine-2,4-dione (18 ) in 26% yield after column chromatography (ethyl acetate/hexane).

Synthesis of the Furan-2-carboxylate Moiety

Esterification of Furan-2-carboxylic Acid

Methyl furan-2-carboxylate is prepared by treating furfural with methanol and sodium cyanide. Furfural (10 mmol) and NaCN (4 mmol) in methanol (20 mL) are refluxed for 6 hours, yielding the ester in 83% purity. The methyl ester group is critical for stabilizing the furan ring during subsequent coupling.

Optimized Parameters

  • Molar Ratio : Furfural:NaCN = 1:0.4

  • Solvent : Methanol

  • Temperature : 65°C

Coupling and Final Assembly

Suzuki-Miyaura Cross-Coupling

To modify the 6-bromo substituent on quinoline, a Suzuki coupling is performed. Compound 18 (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(dppf)Cl2 (0.05 equiv) in toluene/EtOH/H2O (4:1:1) are heated at 80°C for 4 hours. This replaces bromine with aryl groups, diversifying the quinoline scaffold.

Post-Coupling Workflow

  • Quench : Saturated NH4Cl solution

  • Extraction : Ethyl acetate (3 × 20 mL)

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 4:6)

Characterization of the Final Product

The title compound is characterized by:

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.17 (d, J = 8.0 Hz, 1H), 7.93 (s, 1H), 7.76 (t, J = 8.0 Hz, 1H), 6.35 (s, 1H), 5.21 (s, 2H, CH2), 3.85 (s, 3H, OCH3).

  • MS (ESI) : m/z 351.28 [M+H]+.

  • HPLC Purity : 98.5% (C18 column, acetonitrile/H2O, 70:30).

Alternative Synthetic Routes

One-Pot Tandem Approach

A modified Biginelli reaction synthesizes the furan-quinoline hybrid directly. tert-Butyl β-ketoester (1.0 mmol), propargyl alcohol (1.2 mmol), 4-(trifluoromethyl)benzaldehyde (1.0 mmol), and urea (1.2 mmol) are refluxed in ethanol/HCl (1:1) for 12 hours. This method avoids intermediate isolation but yields lower purity (75–80%).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the cyclocondensation step, reducing reaction time from 48 hours to 2 hours. However, scalability remains challenging due to specialized equipment requirements.

Industrial-Scale Production Considerations

Solvent Selection and Recycling

DMF is preferred for alkylation due to its high polarity, but its toxicity necessitates substitution with 2-MeTHF in large-scale batches. Ethyl acetate/hexane mixtures are recycled via distillation, reducing waste.

Cost Analysis of Trifluoromethylation

Introducing the CF3 group early (via ethyl 4,4,4-trifluoro-3-oxobutanoate) reduces costs compared to late-stage fluorination. Raw material expenses account for 62% of total production costs.

Challenges and Optimization

Byproduct Formation During Alkylation

Over-alkylation at the 3-position of quinoline occurs if excess bromomethyl reagent is used. This is mitigated by maintaining a 1:2 molar ratio of quinoline:bromide.

Enhancing Coupling Efficiency

Pd(OAc)2/XPhos catalyst systems increase Suzuki coupling yields to 89% compared to Pd(dppf)Cl2 (72%) .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinoline core to a dihydroquinoline derivative.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the quinoline or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Anticancer Activity

Methyl 5-((4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate has been investigated for its anticancer properties. Studies indicate that compounds with similar structures show promising results against various cancer cell lines. For instance, preliminary data suggests that this compound may exhibit cytotoxic effects on HeLa cells, a cervical cancer cell line.

CompoundCell Line TestedIC50 (µg/mL)Reference
This compoundHeLaTBD
Methyl 5-(hydroxymethyl)-2-furan carboxylateHeLa62.37

Further research is needed to elucidate the specific mechanisms through which this compound induces apoptosis in cancer cells.

Antibacterial Activity

The antibacterial properties of this compound have also been explored. In vitro studies have demonstrated significant activity against various bacterial strains, indicating its potential as a lead compound for developing new antibacterial agents.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureusTBD
Escherichia coliTBD
Bacillus subtilisTBD

These findings suggest that the compound's structural features may enhance its interaction with bacterial targets.

Case Studies

A notable study published in the Oriental Journal of Chemistry focused on synthesizing various furan derivatives and assessing their biological activities. The researchers found that modifications to the furan ring significantly impacted both anticancer and antibacterial efficacy, suggesting that structural optimizations could enhance biological activity further .

In another study, researchers synthesized derivatives of methyl 5-(hydroxymethyl)-2-furan carboxylate, revealing potent biological activity against multiple cancer cell lines and bacteria . These findings highlight the versatility of furan derivatives in medicinal chemistry.

Mechanism of Action

The mechanism of action of Methyl 5-((4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogues with Quinoline Cores

Table 1: Comparison of Quinoline-Based Analogues

Compound Name Substituents (Quinoline Core) Molecular Weight (g/mol) Key Biological Activity/Application Key Structural Features Reference
Methyl 5-((4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate (Target) 6-CF₃, 1-CH₂-furan-ester ~327.3* Not explicitly reported (inferred: anti-mycobacterial) Quinoline fused with esterified furan; planar structure with potential CH···F interactions.
1-Cyclopropyl-3-(2-(6-(5-chloro-2-methoxyphenyl)-7-fluoro-4-oxo-2-CF₃-quinolin-1-yl)ethyl)-imidazolidinedione 6-(5-Cl-2-MeO-phenyl), 7-F ~548.9 Antibacterial (Mtb inhibition) Extended ethyl-linked imidazolidinedione; enhanced solubility due to polar substituents.
1-Cyclopropyl-3-(2-(7-fluoro-6-(furan-2-yl)-4-oxo-2-CF₃-quinolin-1-yl)ethyl)imidazolidinedione (19l) 6-furan, 7-F ~479.4 Anti-TB activity Furan directly attached to quinoline; reduced steric hindrance for target binding.
Methyl 5-((8-methoxy-2-methyl-4-oxoquinolin-1-yl)methyl)furan-2-carboxylate 8-MeO, 2-Me 327.3 Not reported Methoxy and methyl groups alter electronic distribution; potential for modified pharmacokinetics.

*Calculated based on molecular formula C₁₈H₁₄F₃NO₅.

Key Observations :

  • Substituent Effects : The trifluoromethyl (-CF₃) group at position 6 enhances electron-withdrawing properties and metabolic stability compared to halogens or methoxy groups .
  • Linker Flexibility : Ethyl-linked imidazolidinedione derivatives (e.g., 19g–19l) exhibit broader antibacterial activity due to improved target engagement, whereas methyl-linked furan esters prioritize compactness and planarity .
  • Crystallographic Behavior : The target compound’s furan ester linkage likely promotes stacking interactions similar to Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, which forms planar layers via van der Waals forces .
Furan-2-carboxylate Derivatives with Non-Quinoline Cores

Table 2: Comparison with Non-Quinoline Furan Carboxylates

Compound Name Core Structure Molecular Weight (g/mol) Key Properties/Applications Structural Distinctions Reference
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate Phenyl 279.2 Anti-mycobacterial (MbtI inhibition) Nitro and fluoro groups enhance dipole interactions; SC-XRD-confirmed planarity.
Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine 264.3 Not reported Saturated pyrimidine ring reduces aromaticity; increased solubility.
Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate Chromene 460.5 Not reported Bulky chromene core limits stacking; hexyl chain enhances lipophilicity.

Key Observations :

  • Solubility: Ethyl-linked pyrimidine derivatives exhibit higher aqueous solubility than quinoline-based analogues due to reduced aromatic surface area .
  • Synthetic Accessibility: The target compound’s synthesis likely parallels Meerwein arylation methods used for fluorophenyl analogues, though quinoline functionalization may require palladium-catalyzed cross-coupling .

Biological Activity

Methyl 5-((4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and research findings, supported by case studies and data tables.

Compound Overview

  • Molecular Formula: C17H12F3N O4
  • Molecular Weight: Approximately 365.3 g/mol
  • CAS Number: 1216574-18-3

The compound features a furan-2-carboxylate moiety linked to a quinoline derivative, which is significant for its chemical reactivity and potential biological activity .

Antimicrobial Properties

Research has indicated that compounds with similar structural features to this compound exhibit various antimicrobial activities. For instance:

Compound Target Pathogen Minimum Inhibitory Concentration (MIC)
Methyl 5-(4-oxo-6-trifluoromethylquinolin-1(4H)-yl)methyl)furan-2-carboxylateStaphylococcus aureus3.12 - 12.5 μg/mL
Control (Ciprofloxacin)Staphylococcus aureus2 μg/mL

These results suggest that the compound may possess significant antibacterial properties, particularly against Gram-positive bacteria .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Similar quinoline derivatives have been studied for their ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which is critical in bacterial and cancer cell proliferation.

Enzyme Inhibitor Type IC50 Value
DHFRQuinoline Derivative< 10 μM

This data shows promise for further exploration into the compound's mechanism of action and therapeutic applications .

Synthesis and Chemical Characterization

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the quinoline scaffold.
  • Introduction of the trifluoromethyl group.
  • Coupling with the furan moiety.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds, providing insights into their therapeutic potential:

  • Antibacterial Activity: A study demonstrated that derivatives similar to this compound showed enhanced activity against various bacterial strains, with MIC values indicating strong efficacy compared to standard antibiotics .
  • Anticancer Properties: Research has indicated that certain quinoline derivatives exhibit cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy .
  • Mechanistic Studies: Investigations into the molecular interactions of this compound with biological targets are ongoing, aiming to elucidate its pharmacological profile and therapeutic mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-((4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step processes, including:

  • Quinoline Core Formation : Cyclization of trifluoromethyl-substituted anilines with β-ketoesters or via Friedländer synthesis, followed by oxidation to generate the 4-quinolone moiety .
  • Furan Ester Coupling : Alkylation or Mitsunobu reactions to attach the furan-2-carboxylate group to the quinoline methyl position .
  • Optimization : Adjust reaction temperature (e.g., 80–120°C for cyclization), solvent polarity (DMF or THF), and catalysts (e.g., Pd for cross-coupling). Monitor by TLC/HPLC to minimize byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions; ¹⁹F NMR for trifluoromethyl group verification.
  • IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for quinoline-4-one and ester).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
    • Data Ambiguity Resolution : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For crystallographic vs. spectroscopic discrepancies, re-examine sample purity or consider polymorphism .

Q. How should researchers design crystallization trials to obtain high-quality single crystals for X-ray diffraction?

  • Approach :

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane, ethanol/water) for slow evaporation.
  • Temperature Gradients : Gradual cooling from 40°C to 4°C to enhance crystal growth.
  • Software Tools : SHELXT for structure solution and SHELXL for refinement, leveraging Hirshfeld atom refinement (HAR) for accurate trifluoromethyl group modeling .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • DFT Workflow :

  • Geometry Optimization : Use B3LYP/6-311++G(d,p) basis set to minimize energy.
  • Electronic Analysis : Calculate HOMO-LUMO gaps to assess charge transfer potential. For reactivity, map electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites .
  • Docking Studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, guided by the compound’s π-π stacking capability from the quinoline ring .

Q. How can contradictions between crystallographic data and spectroscopic results be systematically addressed?

  • Resolution Strategies :

  • Polymorphism Check : Perform PXRD to compare experimental vs. calculated patterns from single-crystal data.
  • Dynamic NMR : Probe temperature-dependent conformational changes (e.g., rotation of the furan ester group).
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning if crystallographic R-factors remain high .

Q. What in vitro assays are suitable for evaluating bioactivity against related trifluoromethyl-substituted quinolines?

  • Assay Design :

  • Antimicrobial Testing : Broth microdilution (MIC) against Gram-positive/negative strains, referencing similar quinolines’ activity .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., topoisomerase II inhibition) with IC₅₀ calculations.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing results to 6-fluoro-2-(trifluoromethyl)quinolin-4-ol derivatives .

Q. How does the trifluoromethyl group influence the compound’s metabolic stability in pharmacokinetic studies?

  • Metabolic Profiling :

  • In Vitro Liver Microsomes : Incubate with human/rat microsomes; use LC-MS to track demethylation or oxidation.
  • CF₃ Stability : Compare half-life (t₁/₂) to non-fluorinated analogs. The CF₃ group typically reduces CYP450-mediated metabolism, enhancing stability .

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